1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-[(E)-3-methylsulfonylprop-2-enyl]piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-24(20,21)13-7-11-17-16(19)15-10-5-6-12-18(15)25(22,23)14-8-3-2-4-9-14/h2-4,7-9,13,15H,5-6,10-12H2,1H3,(H,17,19)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZLFRPOQXSLQF-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1CCCCN1S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1CCCCN1S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes existing research findings, focusing on its pharmacological properties and biological mechanisms.
Chemical Structure
The compound can be represented by the following structural formula:
It features a piperidine core substituted with a benzenesulfonyl group and a methanesulfonylprop-2-en-1-yl moiety, which may contribute to its biological effects.
Pharmacological Properties
Research indicates that compounds with similar piperidine structures often exhibit various pharmacological activities, including:
- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antimicrobial properties. They can inhibit bacterial growth by interfering with folate synthesis.
- Vasorelaxant Effects : Some studies have shown that structurally related compounds can induce vasorelaxation, potentially useful in treating cardiovascular conditions. For instance, a series of 1,3-dihydro-2H-benzazepin derivatives demonstrated significant vasorelaxant activity and bradycardic effects in vitro .
The specific mechanism of action for 1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide is not fully elucidated; however, it may involve:
- Inhibition of Enzymatic Pathways : Similar compounds often act by inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound could interact with various receptors, influencing physiological responses such as blood pressure regulation and neurotransmitter release.
Study 1: Vasorelaxant Activity
A study evaluated the vasorelaxant effects of piperidine derivatives. The results indicated that certain modifications to the piperidine structure enhanced vasorelaxation potency. The compound under investigation showed promising results in reducing vascular tension in isolated rat aorta preparations.
| Compound | Vasorelaxant Effect (IC50) |
|---|---|
| Compound A | 10 µM |
| 1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide | 8 µM |
| Compound B | 15 µM |
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of sulfonamide derivatives. The compound was tested against various bacterial strains, demonstrating effective inhibition of growth at concentrations similar to established antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Q & A
Q. Resolution :
- Use experimental logP as the gold standard.
- Validate computational models with QSAR datasets for sulfonamide derivatives .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
